molecular formula C19H29N3O4S B2641754 4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235302-61-0

4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B2641754
CAS No.: 1235302-61-0
M. Wt: 395.52
InChI Key: ASZCHWLVCHNESX-UHFFFAOYSA-N
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Description

4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-acetylbenzenesulfonyl chloride with a suitable amine under basic conditions.

    Introduction of the piperidine ring: The sulfonamide intermediate can be reacted with piperidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Addition of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(tert-butyl)piperidine-1-carboxamide: A related compound with a similar piperidine structure.

Uniqueness

4-((4-acetylphenylsulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is unique due to the presence of both the sulfonamide and piperidine moieties, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-14(23)16-5-7-17(8-6-16)27(25,26)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15,20H,9-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZCHWLVCHNESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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